molecular formula C12H17NO3 B068756 tert-Butyl (2-(hydroxymethyl)phenyl)carbamate CAS No. 164226-32-8

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Cat. No. B068756
CAS No.: 164226-32-8
M. Wt: 223.27 g/mol
InChI Key: QQAMZZFIHGASEX-UHFFFAOYSA-N
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Patent
US09365575B2

Procedure details

(2-Hydroxymethyl-phenyl)-carbamic acid tert-butyl ester (44.7 g, 0.200 mol), CH2Cl2 (625 mL) and manganese(IV) oxide (85%, 5 μm powder; 245.5 g, 2.400 mol) were introduced into a flask. The mixture was stirred at 40° C. for at least 4 h or until HPLC analysis showed that the reaction had proceeded to greater than 97% completion. The cooled mixture was filtered through a Celite pad (22 g) and the filter cake was rinsed with CH2Cl2 (625 mL). The filtrate and wash were concentrated in vacuo to dryness to afford the title compound as an oily yellow material (44 g, 99% yield).
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
245.5 g
Type
catalyst
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][OH:15])([CH3:4])([CH3:3])[CH3:2]>[O-2].[Mn+4].[O-2].C(Cl)Cl>[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH:14]=[O:15])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
44.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)CO)=O
Name
Quantity
245.5 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Name
Quantity
625 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for at least 4 h or until HPLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered through a Celite pad (22 g)
WASH
Type
WASH
Details
the filter cake was rinsed with CH2Cl2 (625 mL)
WASH
Type
WASH
Details
The filtrate and wash
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)C=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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